![molecular formula C12H13FN4O2S B7355624 5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355624.png)
5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole
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Overview
Description
5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as "compound 1" and has been shown to exhibit promising results in various studies.
Mechanism of Action
The mechanism of action of 5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole involves the inhibition of a specific enzyme. This enzyme is involved in the production of a specific molecule that is responsible for various physiological processes. By inhibiting this enzyme, this compound can modulate these physiological processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of pain and inflammation. Additionally, it has been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole in scientific research. One direction is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and inflammation. Another direction is the investigation of the potential side effects of this compound, which can help to inform its safe use in clinical settings. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with other molecules.
Synthesis Methods
The synthesis of 5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole involves a series of chemical reactions. The starting material for the synthesis is 2-fluorobenzenesulfonyl chloride, which is reacted with pyrrolidine to form the intermediate compound. The intermediate is then reacted with sodium azide and copper (I) iodide to form the final product, this compound.
Scientific Research Applications
5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole has been shown to have potential applications in pharmaceutical research. It has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which further increase its potential therapeutic uses.
properties
IUPAC Name |
5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c13-9-4-1-2-6-11(9)20(18,19)17-7-3-5-10(17)12-14-8-15-16-12/h1-2,4,6,8,10H,3,5,7H2,(H,14,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJIQUBZHRHPPQ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2F)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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